N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
This compound features a triazolopyridazine core fused to a pyrrolidine moiety, linked to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(13-2-1-3-14-17(13)27-9-8-26-14)20-12-6-7-23(10-12)16-5-4-15-21-19-11-24(15)22-16/h1-5,11-12H,6-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERETFFONGYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase. They have also shown GABA A allosteric modulating activity.
Mode of Action
Similar compounds have been shown to bind potently to c-met kinase with hydrogen bonds and π–π interactions.
Biochemical Analysis
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. By suppressing NF-κB activation, the compound can reduce the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation and improved cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators. Additionally, the compound may interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses. These interactions contribute to its anti-inflammatory and immunomodulatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound may lead to gradual degradation and reduced efficacy, highlighting the importance of optimizing dosage and administration protocols in experimental settings.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.43 g/mol. Its structure consists of a triazolo-pyridazine moiety linked to a pyrrolidine and a benzo[dioxine] carboxamide group, which is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit promising antiviral properties. These compounds may interfere with viral replication or entry mechanisms. Further studies are necessary to evaluate their efficacy against specific viruses and to understand their mode of action in detail.
Antitubercular Activity
The structural characteristics of this compound align with the search for new anti-tuberculosis agents. Given the global challenge posed by tuberculosis, compounds like this one may contribute to developing effective treatments.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures can inhibit protein kinases such as c-Met, which is involved in cell growth and survival. Inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival through the inhibition of specific kinases.
Study on Anticancer Activity
A study evaluated various triazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with conventional chemotherapy agents like doxorubicin. This suggests potential for synergistic therapeutic strategies involving this compound .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has revealed that modifications at specific positions can significantly enhance biological activity. For instance, substituents on the pyridazine ring can influence kinase selectivity and potency against cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) , which serves as a basis for structural and synthetic comparisons:
Table 1. Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s triazolopyridazine core is distinct from the imidazopyridine system in 1l . Triazolopyridazines are often associated with kinase inhibition (e.g., JAK2/STAT pathways), while imidazopyridines are explored for CNS applications (e.g., GABA receptor modulation) .
- The pyrrolidine linkage in the target compound may enhance conformational flexibility compared to the rigid phenethyl group in 1l .
In contrast, 1l’s nitrophenyl and ester groups suggest electron-withdrawing effects, possibly influencing reactivity or metabolic stability .
Synthetic Efficiency: 1l was synthesized via a one-pot two-step reaction with a moderate yield (51%), highlighting challenges in optimizing multi-component heterocyclic syntheses.
Analytical Characterization: 1l was rigorously validated using NMR, IR, and HRMS, confirming regioselectivity and purity.
Research Findings and Implications
- Pharmacological Potential: The target compound’s triazolopyridazine-pyrrolidine system aligns with known kinase inhibitors (e.g., c-Met inhibitors), whereas 1l’s imidazopyridine scaffold is more typical of sedative-hypnotic agents.
- Metabolic Considerations : The benzodioxine group in the target compound may enhance metabolic stability compared to 1l ’s nitro and ester groups, which are prone to reduction or hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
